molecular formula C10H18N2O3 B2646992 (S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate CAS No. 1799971-34-8

(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate

Cat. No. B2646992
CAS RN: 1799971-34-8
M. Wt: 214.265
InChI Key: KKVKQTLLEBWZTR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate” is a chemical compound used in scientific research . It’s a versatile material that finds applications in drug discovery, organic synthesis, and catalysis due to its unique structure and reactivity.


Molecular Structure Analysis

The molecular formula of “(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate” is C10H18N2O3 . The InChI code is 1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m0/s1 .


Physical And Chemical Properties Analysis

“(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate” is a solid at room temperature . The molecular weight is 214.26 g/mol .

Scientific Research Applications

Structural and Chemical Properties

  • The six-membered ring of a related ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, adopts a distorted half-chair configuration. This structure forms hydrogen bonds between the OH group and the protecting carbonyl group, as well as between NH and the piperazine oxo group (Kolter, Rübsam, Giannis, & Nieger, 1996).

Synthesis and Intermediates

  • tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is an important intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach includes steps such as SN2 substitution, borohydride reduction, and oxidation by Jones reagent (Chen Xin-zhi, 2011).
  • Stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives involve reactions with L-selectride in anhydrous tetrahydrofuran. This process yields cis isomers in quantitative yield (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Peptidomimetic Precursors

  • Selective O-deprotection and diastereoselective C3-alkylation of (1'S)-4-(tert-butoxycarbonyl)-1-[1'-phenylmethyloxymethyl-2'-[(tert-butyldimethylsilyl)oxy]ethyl]-2-oxopiperazine yields enantiomerically pure alcohol. This method facilitates the preparation of a large number of diastereomerically pure constrained peptidomimetics from a single precursor (Franceschini, Sonnet, & Guillaume, 2005).

Novel Chiral Auxiliary

  • Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine. This compound was used as a chiral auxiliary and a chiral Aib building block in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995).

Hydroformylation and Catalysis

  • Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate underwent hydroformylation to produce important intermediates for the synthesis of homochiral amino acid derivatives. This process involved transition-metal-catalysed reactions with high diastereoselectivities (Kollár & Sándor, 1993).

Preparation of Diverse Piperidine Derivatives

  • Reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi led to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of various piperidine derivatives (Moskalenko & Boev, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

tert-butyl (2S)-2-methyl-3-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVKQTLLEBWZTR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.